molecular formula C10H14N2O B095572 3-(Benzylamino)propanamide CAS No. 16490-80-5

3-(Benzylamino)propanamide

Cat. No.: B095572
CAS No.: 16490-80-5
M. Wt: 178.23 g/mol
InChI Key: GGJZFUWYCGSBCO-UHFFFAOYSA-N
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Description

3-(Benzylamino)propanamide is an organic compound with the molecular formula C10H14N2O. It is characterized by the presence of a benzylamino group attached to a propanamide backbone. This compound is a colorless crystalline solid that is stable under normal conditions .

Safety and Hazards

The safety information for 3-(Benzylamino)propanamide includes several hazard statements: H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Relevant Papers

The relevant papers for this compound include studies on the biochemical and electrophysiological mechanisms of action of the compound , as well as studies on a similar compound, Safinamide . These papers provide valuable insights into the properties and potential applications of this compound.

Mechanism of Action

Target of Action

The primary target of 3-(Benzylamino)propanamide is Monoamine oxidase type B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the breakdown of neurotransmitters such as dopamine and serotonin in the brain. By inhibiting this enzyme, the compound can increase the levels of these neurotransmitters, which can have various effects on the body.

Mode of Action

This compound interacts with its target, MAO-B, by binding to it and inhibiting its activity . This inhibition prevents the breakdown of certain neurotransmitters, leading to increased levels of these chemicals in the brain. This can result in changes in mood, behavior, and other neurological functions.

Biochemical Pathways

The inhibition of MAO-B by this compound affects several biochemical pathways. These include the glycine, serine and threonine metabolism , arginine and proline metabolism , histidine metabolism , tyrosine metabolism , phenylalanine metabolism , and tryptophan metabolism . The compound’s action can also influence the serotonergic synapse and dopaminergic synapse pathways . The downstream effects of these changes can vary widely, depending on the specific pathway and the individual’s unique biochemistry.

Pharmacokinetics

It is known that the compound iswater-soluble , which suggests that it could be well-absorbed in the gastrointestinal tract and could have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of MAO-B. This can lead to increased levels of certain neurotransmitters in the brain, which can have various effects. For example, increased dopamine levels can lead to improved mood and increased motor activity, while increased serotonin levels can have anxiolytic and antidepressant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Benzylamino)propanamide can be synthesized through various methods. One common synthetic route involves the reaction of acrylamide with benzylamine. This reaction typically occurs in the presence of a catalyst and under controlled temperature conditions . Another method involves the Michael addition of benzylamine to acrylonitrile, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzylamino)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-(benzylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-10(13)6-7-12-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJZFUWYCGSBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066065
Record name Propanamide, 3-[(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16490-80-5
Record name 3-[(Phenylmethyl)amino]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16490-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzylaminopropionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016490805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 3-[(phenylmethyl)amino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanamide, 3-[(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzylamino)propionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BENZYLAMINOPROPIONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT83USX2NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of acrylamide (32 g) in ethanol (450 mL) was added benzylamine (59 mL), and the mixture was stirred at 60° C. overnight. The reaction mixture was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=1/1-dichloromethane/methanol=50/1) to give the title compound (73.2 g).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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